molecular formula C10H10O2 B1655308 1-Phenylbutane-1,2-dione CAS No. 3457-55-4

1-Phenylbutane-1,2-dione

Cat. No.: B1655308
CAS No.: 3457-55-4
M. Wt: 162.18 g/mol
InChI Key: PIRWSGXNBGFLEA-UHFFFAOYSA-N
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Description

1-Phenylbutane-1,2-dione is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure. This compound is known for its distinctive aromatic properties due to the presence of a phenyl group attached to the butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1,2-dione can be synthesized through various methods. One common approach involves the reaction of benzene with butane-1,2-dione in the presence of a catalyst such as aluminum chloride (AlCl₃). This reaction proceeds via a Friedel-Crafts acylation mechanism, where the benzene ring is acylated by the butane-1,2-dione .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of solvents like benzene and catalysts such as aluminum chloride is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenylbutane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Phenylbutane-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

    1-Phenyl-1,3-butanedione: This compound has a similar structure but differs in the position of the carbonyl groups.

    Benzoylacetone: Another diketone with similar reactivity but different applications.

    Acetylbenzoylmethane: A related compound with distinct chemical properties

Uniqueness: 1-Phenylbutane-1,2-dione is unique due to its specific arrangement of carbonyl groups and the presence of a phenyl ring. This structure imparts distinctive chemical reactivity and aromatic properties, making it valuable in various applications .

Properties

IUPAC Name

1-phenylbutane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRWSGXNBGFLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277193
Record name 1-phenylbutane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3457-55-4
Record name NSC1085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1085
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenylbutane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylbutane-1,2-dione
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Record name 1-Phenyl-1,2-butanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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